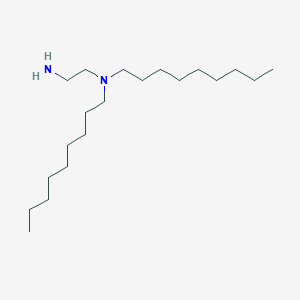

1,2-Ethanediamine, N,N-dinonyl-

Description

The nonyl substituents would confer significant steric bulk and lipophilicity, distinguishing it from shorter-chain or aromatic analogs .

Properties

IUPAC Name |

N',N'-di(nonyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N2/c1-3-5-7-9-11-13-15-18-22(20-17-21)19-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUKMXKXURAXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN(CCCCCCCCC)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60756854 | |

| Record name | N~1~,N~1~-Dinonylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60756854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90965-56-3 | |

| Record name | N~1~,N~1~-Dinonylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60756854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N,N-dinonyl- can be synthesized through the alkylation of ethylenediamine with nonyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of nonyl halides under controlled temperature and pressure conditions to achieve the desired substitution.

Industrial Production Methods

In an industrial setting, the synthesis of 1,2-Ethanediamine, N,N-dinonyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dinonyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N-dinonyl- has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

Medicine: Explored for its antimicrobial properties and potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dinonyl- involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The compound can interact with cellular components, leading to changes in cell function and viability. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key ethanediamine derivatives, highlighting substituent effects on molecular properties:

Substituent Effects on Properties

- Hydrophobicity: Long-chain alkyl substituents (e.g., nonyl, octyl) increase lipophilicity, reducing water solubility. For example, N,N′-dioctyl derivatives are insoluble in water but soluble in organic solvents, whereas unsubstituted ethylenediamine is highly water-miscible.

- Steric Effects: Bulky substituents like benzyl or nonyl groups hinder coordination to metal centers. In contrast, smaller substituents (e.g., methyl) allow for flexible ligand geometries, as seen in N,N′-dimethyl-1,2-ethanediamine .

- Thermal Stability : Longer alkyl chains elevate boiling points. For instance, N,N′-bis(phenylmethyl)-1,2-ethanediamine has a boiling point of ~468 K, while ethylenediamine boils at 390 K.

Research Findings and Trends

Ligand Design and Coordination Chemistry

Sterically demanding ethanediamine ligands, such as N,N′-dibenzyl variants, suppress delocalization in metal complexes, enabling precise control over reactivity in catalysis . For example, aluminum and gallium complexes derived from these ligands exhibit unique catalytic activity in polymerization reactions .

Pharmaceutical Relevance

The N,N′-bis(phenylmethyl) derivative is critical in stabilizing penicillin compounds, as seen in CAS 1538-09-6, where it forms a 2:1 complex to improve drug delivery .

Biological Activity

1,2-Ethanediamine, N,N-dinonyl- is an organic compound with potential applications in various fields including pharmaceuticals and materials science. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

1,2-Ethanediamine, N,N-dinonyl- is characterized by its aliphatic chain structure which contributes to its hydrophobic properties. The molecular formula is C_{14}H_{30}N_2, indicating the presence of two amine groups which may play a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that 1,2-Ethanediamine, N,N-dinonyl- exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown that while 1,2-Ethanediamine, N,N-dinonyl- can inhibit the growth of cancer cells, it also exhibits toxicity at higher concentrations. The compound's IC50 values vary depending on the cell line tested:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings suggest that while the compound has potential as an anticancer agent, careful consideration of dosage is essential to minimize adverse effects.

Case Studies and Research Findings

A notable case study involved the evaluation of 1,2-Ethanediamine, N,N-dinonyl- in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxic effects when used alongside standard treatments for breast cancer. This synergistic effect could lead to improved treatment outcomes in clinical settings.

The biological activity of 1,2-Ethanediamine, N,N-dinonyl- may be attributed to several mechanisms:

- Membrane Disruption: Its hydrophobic properties allow it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition: The amine groups may interact with specific enzymes involved in cellular metabolism and proliferation.

- Apoptosis Induction: Studies have suggested that this compound can trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.